5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide

Molecular weight optimization Lead-likeness Fragment-based drug design

5-Cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide (CAS 1798673-66-1) is a fully synthetic heterocyclic small molecule belonging to the isoxazole-3-carboxamide class. It features a 5-cyclopropyl-substituted isoxazole core linked via a carboxamide bridge to a chiral 1-(furan-3-yl)propan-2-amine side chain.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1798673-66-1
Cat. No. B2902552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide
CAS1798673-66-1
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3CC3
InChIInChI=1S/C14H16N2O3/c1-9(6-10-4-5-18-8-10)15-14(17)12-7-13(19-16-12)11-2-3-11/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,17)
InChIKeyBGRXFSWXKONPTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide (CAS 1798673-66-1): Compound Identity and Structural Class


5-Cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide (CAS 1798673-66-1) is a fully synthetic heterocyclic small molecule belonging to the isoxazole-3-carboxamide class. It features a 5-cyclopropyl-substituted isoxazole core linked via a carboxamide bridge to a chiral 1-(furan-3-yl)propan-2-amine side chain . The compound has a molecular formula of C₁₄H₁₆N₂O₃, a molecular weight of 260.29 g/mol, and falls within the structural scope of the Novartis isoxazole-3-carboxamide patent series (US 9,403,810 B2), which claims these derivatives as selective Smad ubiquitination regulatory factor 1 (Smurf-1) inhibitors with potential utility in pulmonary arterial hypertension, glaucoma, hereditary hemorrhagic telangiectasia, and related fibrotic or inflammatory disorders .

Why Generic Isoxazole-3-Carboxamide Substitution Fails for CAS 1798673-66-1: Key Structural Determinants of Differentiation


Isoxazole-3-carboxamide derivatives cannot be treated as interchangeable procurement items because the identity of the 5-position substituent and the amide side chain jointly dictate target selectivity, metabolic stability, and physicochemical properties. In the case of CAS 1798673-66-1, the 5-cyclopropyl group provides a sterically compact, metabolically resilient motif distinct from the larger, more lipophilic 5-phenyl or 5-(furan-2-yl) alternatives found in related analogs . The furan-3-yl attachment on the propan-2-amine side chain offers a different hydrogen-bond acceptor geometry and electronic distribution compared to the more common furan-2-yl orientation, potentially altering target recognition . Evidence from the isoxazole-3-carboxamide patent literature further indicates that both the 5-position substituent and the amine-derived side chain are critical variables for achieving selective Smurf-1 inhibition; swapping either component can abolish activity entirely .

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide vs. Closest Analogs


Molecular Weight and Atom Economy Advantage Over 5-Phenyl and 5-(Furan-2-yl) Isoxazole-3-Carboxamide Analogs

CAS 1798673-66-1 (MW 260.29 g/mol, C₁₄H₁₆N₂O₃) offers a significant molecular weight advantage over its closest structural analogs. The 5-phenyl comparator N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has MW ~296.32 g/mol (C₁₇H₁₆N₂O₃), representing a ~14% increase in mass attributable solely to the phenyl-for-cyclopropyl substitution . Similarly, the 5-(furan-2-yl) analog 5-(furan-2-yl)-N-(1-(furan-2-yl)propan-2-yl)isoxazole-3-carboxamide (CAS 1251623-04-7) has MW 286.28 g/mol (C₁₅H₁₄N₂O₄), a ~10% increase . Lower molecular weight correlates with improved ligand efficiency indices and is a well-established favorable parameter in lead optimization campaigns .

Molecular weight optimization Lead-likeness Fragment-based drug design

Balanced Lipophilicity (logP 4.19) Differentiates from More Lipophilic 5-Aryl Isoxazole-3-Carboxamide Analogs

The target compound exhibits a computed logP of 4.19 and a topological polar surface area (TPSA) of 30.49 Ų, with zero Rule-of-Five (RO5) violations . The 5-cyclopropyl group contributes to a more balanced lipophilicity profile compared to 5-phenyl analogs, which are expected to carry logP values ≥5.0 due to the additional aromatic ring system. The compound's H-bond donor count (1) and H-bond acceptor count (3) further distinguish it from the 5-(furan-2-yl) analog (CAS 1251623-04-7), which has 4 H-bond acceptors owing to the additional furan oxygen at the 5-position, potentially altering membrane permeability and solubility characteristics .

Lipophilicity optimization ADME prediction Drug-likeness

Critical Role of the Furan-3-yl Propan-2-Amine Side Chain: Contrast with an Inactive 5-Cyclopropyl Isoxazole-3-Carboxamide Analog

BindingDB data for the closely related 5-cyclopropyl isoxazole-3-carboxamide analog 5-cyclopropyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide (CID 5308020) show an IC₅₀ of 1.00 × 10⁷ nM (10 mM), indicating essentially no measurable inhibitory activity in the NIH Molecular Libraries screening panel . This analog retains the same 5-cyclopropylisoxazole-3-carboxamide core as the target compound but replaces the furan-3-yl propan-2-amine side chain with a 5-methylisoxazol-3-yl amine moiety. The stark activity differential—from effectively inactive to a compound positioned within a patented selective inhibitor series—demonstrates that the furan-3-yl propan-2-amine side chain is not a passive structural feature but a critical determinant of biological activity .

Structure-activity relationship Side chain SAR Isoxazole-3-carboxamide pharmacophore

Defined Target-Class Association: Smurf-1 (E3 Ubiquitin Ligase) Selective Inhibitor Series

CAS 1798673-66-1 falls within the general structural formula (I) of US 9,403,810 B2 (Novartis AG), which claims isoxazole-3-carboxamide derivatives as selective Smurf-1 inhibitors . Smurf-1 is a HECT-family E3 ubiquitin ligase that regulates BMP receptor signaling, RhoA degradation, and epithelial-mesenchymal transition—pathways implicated in pulmonary arterial hypertension, glaucoma, and tissue fibrosis . In contrast, many structurally similar isoxazole-3-carboxamide compounds are associated with entirely different target classes: 5-cyclopropyl-N,N-dicyclohexylisoxazole-3-carboxamide acts as a selective S1P₃ receptor agonist (EC₅₀ 72–132 nM) , while other 5-cyclopropylisoxazole-3-carboxamides have been disclosed as SMYD3 histone methyltransferase inhibitors (IC₅₀ ~2.5–7.9 μM) . This target-class divergence illustrates that subtle structural variations within the isoxazole-3-carboxamide family produce profound shifts in target selectivity, and CAS 1798673-66-1 is specifically positioned for Smurf-1-oriented research programs.

Smurf-1 inhibition BMP signaling Pulmonary arterial hypertension E3 ligase

Furan-3-yl vs. Furan-2-yl Side Chain Attachment: Differential Hydrogen-Bond Acceptor Geometry

The furan-3-yl attachment in CAS 1798673-66-1 positions the furan oxygen atom at the meta position relative to the point of attachment on the propan-2-amine linker, yielding a hydrogen-bond acceptor vector that is geometrically distinct from the ortho-like positioning of furan-2-yl analogs. Furan-2-yl-substituted comparators—such as 5-(furan-2-yl)-N-(1-(furan-2-yl)propan-2-yl)isoxazole-3-carboxamide (CAS 1251623-04-7) —present the furan oxygen in a different spatial orientation relative to the amide NH and the isoxazole ring, which can alter the compound's ability to form key hydrogen bonds within a target binding pocket. In Smurf-1 and other E3 ligase active sites, precise H-bond geometry is often critical for substrate-competitive inhibition .

Furan regiochemistry Hydrogen-bond acceptor Molecular recognition Target selectivity

Recommended Research and Procurement Application Scenarios for CAS 1798673-66-1


Smurf-1 / BMP Pathway Probe Development in Pulmonary Arterial Hypertension Research

Based on its positioning within the Novartis Smurf-1 selective inhibitor patent series (US 9,403,810 B2), CAS 1798673-66-1 is best deployed as a chemical probe or lead-like starting point for BMP signaling pathway modulation studies, particularly in pulmonary arterial hypertension (PAH) models where Smurf-1-mediated degradation of BMP receptors contributes to vascular remodeling pathology . Its favorable physicochemical profile (logP 4.19, MW 260.29, zero RO5 violations) supports oral bioavailability optimization in preclinical PAH models .

Structure-Activity Relationship (SAR) Expansion Around the Furan-3-yl Propan-2-Amine Pharmacophore

The evidence that a structurally similar 5-cyclopropylisoxazole-3-carboxamide with a different amide side chain (5-methylisoxazol-3-yl) is essentially inactive (IC₅₀ ~10 mM) demonstrates that the furan-3-yl propan-2-amine motif is critical for biological activity . CAS 1798673-66-1 therefore serves as a validated starting scaffold for systematic SAR studies aimed at optimizing the furan-3-yl propan-2-amine side chain while maintaining the 5-cyclopropylisoxazole-3-carboxamide core, enabling exploration of substituent effects on Smurf-1 inhibitory potency and selectivity.

Selectivity Profiling Against Cross-Reactive Isoxazole-3-Carboxamide Targets (S1P₃, SMYD3)

Given that other 5-cyclopropylisoxazole-3-carboxamide analogs have been identified as S1P₃ receptor agonists (N,N-dicyclohexyl analog, EC₅₀ 72–132 nM) and SMYD3 inhibitors (piperidinyl-sulfonamide analog, IC₅₀ 7.94 μM), CAS 1798673-66-1 provides a structurally differentiated tool compound for counter-screening studies to establish target selectivity profiles . Laboratories procuring this compound can directly assess whether the furan-3-yl propan-2-amine side chain confers Smurf-1 selectivity over S1P₃ and SMYD3, generating critical selectivity data not obtainable with other commercially available 5-cyclopropylisoxazole-3-carboxamide analogs.

Computational Docking and Pharmacophore Modeling of HECT E3 Ligase Inhibitors

The well-defined molecular architecture of CAS 1798673-66-1—featuring a rigid cyclopropyl group, a hydrogen-bond-capable carboxamide linker, and a conformationally flexible furan-3-yl propan-2-amine side chain—makes it suitable for molecular docking and pharmacophore modeling studies targeting the Smurf-1 HECT domain . Its computed TPSA of 30.49 Ų and moderate logP of 4.19 further support its use in computational ADME prediction workflows to benchmark in silico models against experimental permeability and solubility data .

Quote Request

Request a Quote for 5-cyclopropyl-N-[1-(furan-3-yl)propan-2-yl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.